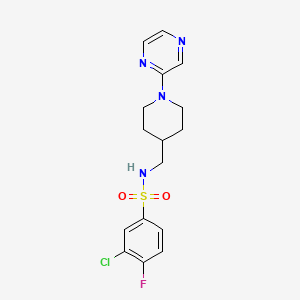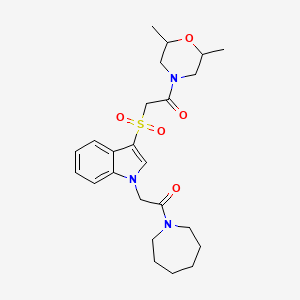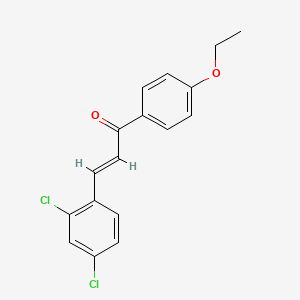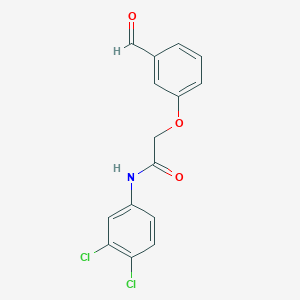
3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide” is a chemical compound. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique
Electrochemical Behavior and Organic Synthesis
The electrochemical properties of related cyano and benzamide derivatives have been studied, highlighting their potential in synthesizing complex organic molecules. For instance, the electrochemical behavior of unsymmetrical dihydropyridines, including those with cyano substituents, has been investigated, revealing pathways for synthesizing amino-benzonaphtyridine N-oxides and cyclic hydroxamic acids depending on the medium's pH (David et al., 1995).
Molecular Rearrangements
Cyano and benzamide groups are pivotal in molecular rearrangement studies, offering insights into synthetic routes for novel compounds. The O,N and N,N double rearrangement involving cyano compounds showcases the versatility of these groups in organic synthesis, leading to the formation of oxazin and diazin derivatives (Yokoyama et al., 1985).
Material Science and Luminescence
In material science, cyano and benzamide derivatives demonstrate unique luminescent properties. For example, different optical properties due to distinct stacking modes have been observed in 3-aryl-2-cyano acrylamide derivatives, which may have applications in developing new luminescent materials (Song et al., 2015).
Medicinal Chemistry and Drug Development
Corrosion Inhibition
The application of acrylamide derivatives, closely related to the chemical structure of interest, in corrosion inhibition, demonstrates the versatility of these compounds beyond biological systems. Research into synthetic acrylamide derivatives has shown effectiveness in inhibiting corrosion of metals in acidic solutions, highlighting potential industrial applications (Abu-Rayyan et al., 2022).
Mécanisme D'action
Target of Action
The primary target of 3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide is the nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a promising target for the treatment of autoimmune diseases .
Mode of Action
This compound acts as an inverse agonist of RORC2 . It binds to RORC2 with high affinity, inhibiting the production of IL-17, a key pro-inflammatory cytokine . This compound also shows selectivity against the related RORA and RORB receptor isoforms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the IL-17 signaling pathway . By acting as an inverse agonist of RORC2, the compound reduces the production of IL-17 . This leads to a decrease in pro-inflammatory signaling, which can help alleviate symptoms of autoimmune diseases .
Pharmacokinetics
The compound demonstrates good metabolic stability and oral bioavailability . These properties are crucial for ensuring that the compound reaches its target in the body and exerts its therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in IL-17 levels and a decrease in skin inflammation in a preclinical in vivo animal model upon oral administration . This suggests that the compound could potentially be used to treat autoimmune diseases characterized by overactive IL-17 signaling .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide acts as an inverse agonist of RORC2 . This means it binds to RORC2 and reduces its activity, leading to a decrease in the production of IL-17, a key pro-inflammatory cytokine . The binding affinity of this compound for RORC2 is high, indicating strong interactions between them .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on RORC2 activity and subsequent IL-17 production . By inhibiting RORC2, this compound can reduce IL-17 production in Th17 cells, a subset of T cells that play a key role in autoimmune diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to RORC2 and inhibiting its activity . This leads to a decrease in the production of IL-17
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented in the literature. The compound has been noted for its good metabolic stability , suggesting that it may have a relatively long half-life in biological systems.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. The compound has been shown to reduce IL-17 levels and skin inflammation in a preclinical in vivo animal model upon oral administration .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented in the literature. Given its role as an inverse agonist of RORC2, it may influence pathways related to the production and regulation of IL-17 .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented in the literature. Given its lipophilic nature, it may be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
The subcellular localization of this compound is not well-documented in the literature. As it targets RORC2, a nuclear hormone receptor, it is likely to be found in the nucleus of cells .
Propriétés
IUPAC Name |
3-cyano-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-25-19-6-3-11-23(14-19)18-9-7-17(8-10-18)22-20(24)16-5-2-4-15(12-16)13-21/h2,4-5,7-10,12,19H,3,6,11,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIFGBKLEFSLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2909053.png)
![2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2909056.png)





![2-(1-Methylindol-3-yl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2909064.png)
![Ethyl 5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2909065.png)

![5-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2909068.png)


![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2909076.png)
